Fluorescein (Solvent Yellow 94)
Fluorescein (Solvent Yellow 94)
Fluorescein is an organic compound that has wide use as a synthetic coloring agent. It is prepared by heating phthalic anhydride and resorcinol over a zinc catalyst, and it crystallizes as a deep red powder. This agent emits an intense green fluorescence in the presence of alkaline solutions and therefore is used as a label when conjugated to antibodies or as a contrast agent for ophthalmic angiography.
Fluorescein, also known as fluorescite or 3, 6-fluorandiol, belongs to the class of organic compounds known as xanthenes. These are polycyclic aromatic compounds containing a xanthene moiety, which consists of two benzene rings joined to each other by a pyran ring. Fluorescein is a drug which is used for diagnostic imaging. primarily indicated in diagnostic fluorescein angiography or angioscopy of the fundus and of the iris vasculature. Fluorescein exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Fluorescein has been detected in multiple biofluids, such as urine and blood. Within the cell, fluorescein is primarily located in the cytoplasm and membrane (predicted from logP). Fluorescein participates in a number of enzymatic reactions. In particular, fluorescein can be biosynthesized from fluoran. Fluorescein is also a parent compound for other transformation products, including but not limited to, yakima yellow phosphoramidite, 5-carboxyfluorescein, and 6-carboxy-2', 4, 4', 5'7, 7'-hexachlorofluorescein succinimidyl ester. Fluorescein is a potentially toxic compound.
Fluorescein appears as yellow amorphous solid or orange-red crystals. Latter have greenish-yellow fluorescence by reflected light. Insoluble in water. Soluble in dilute aqueous bases. Very dilute alkaline solutions exhibit intense, greenish-yellow fluorescence by reflected light. Low toxicity. May be sensitive to prolonged exposure to light.
Fluorescein, also known as fluorescite or 3, 6-fluorandiol, belongs to the class of organic compounds known as xanthenes. These are polycyclic aromatic compounds containing a xanthene moiety, which consists of two benzene rings joined to each other by a pyran ring. Fluorescein is a drug which is used for diagnostic imaging. primarily indicated in diagnostic fluorescein angiography or angioscopy of the fundus and of the iris vasculature. Fluorescein exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Fluorescein has been detected in multiple biofluids, such as urine and blood. Within the cell, fluorescein is primarily located in the cytoplasm and membrane (predicted from logP). Fluorescein participates in a number of enzymatic reactions. In particular, fluorescein can be biosynthesized from fluoran. Fluorescein is also a parent compound for other transformation products, including but not limited to, yakima yellow phosphoramidite, 5-carboxyfluorescein, and 6-carboxy-2', 4, 4', 5'7, 7'-hexachlorofluorescein succinimidyl ester. Fluorescein is a potentially toxic compound.
Fluorescein appears as yellow amorphous solid or orange-red crystals. Latter have greenish-yellow fluorescence by reflected light. Insoluble in water. Soluble in dilute aqueous bases. Very dilute alkaline solutions exhibit intense, greenish-yellow fluorescence by reflected light. Low toxicity. May be sensitive to prolonged exposure to light.
Brand Name:
Vulcanchem
CAS No.:
518-45-6
VCID:
VC0161908
InChI:
InChI=1S/C20H12O5/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20/h1-10,21-22H
SMILES:
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Molecular Formula:
C20H12O5
Molecular Weight:
332.3 g/mol
Fluorescein (Solvent Yellow 94)
CAS No.: 518-45-6
Main Products
VCID: VC0161908
Molecular Formula: C20H12O5
Molecular Weight: 332.3 g/mol
CAS No. | 518-45-6 |
---|---|
Product Name | Fluorescein (Solvent Yellow 94) |
Molecular Formula | C20H12O5 |
Molecular Weight | 332.3 g/mol |
IUPAC Name | 3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
Standard InChI | InChI=1S/C20H12O5/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20/h1-10,21-22H |
Standard InChIKey | GNBHRKFJIUUOQI-UHFFFAOYSA-N |
Impurities | 2-(2-4,dihydroxybenzoyl)benzoic acid Phthalic acid Resorcinol |
SMILES | C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Colorform | Red, orthorhombic prisms Yellowish-red to red powder Orange-red, crystalline powde |
Melting Point | Decomposes at 554° F. In sealed tube, melts at 597-601° F with decomposition (NTP, 1992) 315 dec °C 315 °C (decomposes) 315°C |
Physical Description | Fluorescein appears as yellow amorphous solid or orange-red crystals. Latter have greenish-yellow fluorescence by reflected light. Insoluble in water. Soluble in dilute aqueous bases. Very dilute alkaline solutions exhibit intense, greenish-yellow fluorescence by reflected light. Low toxicity. May be sensitive to prolonged exposure to light. Solid |
Description | Fluorescein is an organic compound that has wide use as a synthetic coloring agent. It is prepared by heating phthalic anhydride and resorcinol over a zinc catalyst, and it crystallizes as a deep red powder. This agent emits an intense green fluorescence in the presence of alkaline solutions and therefore is used as a label when conjugated to antibodies or as a contrast agent for ophthalmic angiography. Fluorescein, also known as fluorescite or 3, 6-fluorandiol, belongs to the class of organic compounds known as xanthenes. These are polycyclic aromatic compounds containing a xanthene moiety, which consists of two benzene rings joined to each other by a pyran ring. Fluorescein is a drug which is used for diagnostic imaging. primarily indicated in diagnostic fluorescein angiography or angioscopy of the fundus and of the iris vasculature. Fluorescein exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Fluorescein has been detected in multiple biofluids, such as urine and blood. Within the cell, fluorescein is primarily located in the cytoplasm and membrane (predicted from logP). Fluorescein participates in a number of enzymatic reactions. In particular, fluorescein can be biosynthesized from fluoran. Fluorescein is also a parent compound for other transformation products, including but not limited to, yakima yellow phosphoramidite, 5-carboxyfluorescein, and 6-carboxy-2', 4, 4', 5'7, 7'-hexachlorofluorescein succinimidyl ester. Fluorescein is a potentially toxic compound. Fluorescein appears as yellow amorphous solid or orange-red crystals. Latter have greenish-yellow fluorescence by reflected light. Insoluble in water. Soluble in dilute aqueous bases. Very dilute alkaline solutions exhibit intense, greenish-yellow fluorescence by reflected light. Low toxicity. May be sensitive to prolonged exposure to light. |
Related CAS | 518-47-8 (di-hydrochloride salt) 6417-85-2 (di-potassium salt) |
Solubility | Insoluble (NTP, 1992) 600 mg/mL (sodium salt) 1.50e-04 M Slightly soluble in ethanol, diethyl ether; very soluble in acetone; soluble in pyridine, methanol Insoluble in benzene, chloroform, ether. Soluble in hot alcohol or glacial acetic acid; also soluble in alkali hydroxides or carbonates with a bright green fluorescence appearing red by transmitted light. In water, 50 mg/L at 20 °C 2.55e-02 g/L |
Synonyms | C.I. 45350 Colircusi Fluoresceina D and C Yellow No. 7 D and C Yellow No. 8 Diofluor Dipotassium Salt, Fluorescein Disodium Fluorescein Disodium Salt, Fluorescein Fluor I Strip A.T. Fluor-I-Strip A.T. Fluorescéine sodique Faure Fluorescein Fluorescein Dipotassium Salt Fluorescein Disodium Salt Fluorescein Monosodium Salt Fluorescein Sodium Fluorescein Sodium, Minims Fluorescein, Disodium Fluorescein, Sodium Fluoresceina, Colircusi Fluoresceine, Minims Fluorescite Fluorets Ful Glo Ful-Glo Funduscein Minims Fluorescein Sodium Minims Fluoresceine Minims Stains Monosodium Salt, Fluorescein Optifluor Diba Sodium Fluorescein Sodium, Fluorescein Uranine |
Vapor Pressure | 4.1X10-14 mm Hg at 25 °C (est) |
PubChem Compound | 16850 |
Last Modified | Nov 11 2021 |
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